Cas no 1562244-79-4 (Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone)

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone
- Methanone, phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-
- phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone
- Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methanone
- 1562244-79-4
- DB-173216
- AS-76859
- CHEMBL3236899
- D94251
- Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone
-
- MDL: MFCD21337514
- インチ: 1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)13-10-18-19(11-13)14(20)12-8-6-5-7-9-12/h5-11H,1-4H3
- InChIKey: KEUXCAJWZCHLQL-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1)(N1C=C(B2OC(C)(C)C(C)(C)O2)C=N1)=O
計算された属性
- せいみつぶんしりょう: 298.1488726g/mol
- どういたいしつりょう: 298.1488726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430524-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 95%+ | 100mg |
$93 | 2023-01-03 | |
Aaron | AR01FUW4-1g |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 1g |
$519.00 | 2025-02-10 | |
eNovation Chemicals LLC | D757995-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 100mg |
$150 | 2025-02-27 | |
eNovation Chemicals LLC | D757995-250mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 250mg |
$190 | 2025-02-27 | |
Chemenu | CM430524-1g |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 95%+ | 1g |
$476 | 2023-01-03 | |
eNovation Chemicals LLC | D757995-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 100mg |
$150 | 2024-06-05 | |
eNovation Chemicals LLC | D757995-1g |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 1g |
$505 | 2024-06-05 | |
A2B Chem LLC | AY18392-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 100mg |
$123.00 | 2024-04-20 | |
1PlusChem | 1P01FUNS-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 100mg |
$135.00 | 2024-06-20 | |
Aaron | AR01FUW4-100mg |
phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone |
1562244-79-4 | 97% | 100mg |
$102.00 | 2025-02-10 |
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanoneに関する追加情報
Recent Advances in the Application of Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (CAS: 1562244-79-4) in Chemical Biology and Pharmaceutical Research
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (CAS: 1562244-79-4) is a boronic ester derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and boronate ester functionalities, serves as a critical intermediate in the synthesis of bioactive molecules and as a key component in various drug discovery programs. Recent studies have highlighted its potential in targeted drug delivery, enzyme inhibition, and as a probe for studying biological pathways.
One of the most notable applications of this compound is in the field of proteolysis-targeting chimeras (PROTACs), where it acts as a linker to facilitate the degradation of target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the stability and bioavailability of PROTACs, thereby improving their therapeutic potential. The boronic ester moiety in the compound plays a pivotal role in forming reversible covalent bonds with target proteins, making it an attractive candidate for the development of next-generation therapeutics.
In addition to its role in PROTACs, Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone has been investigated for its inhibitory effects on specific enzymes, such as serine proteases and kinases. A recent study in Bioorganic & Medicinal Chemistry Letters reported its potent inhibitory activity against trypsin-like proteases, with an IC50 value in the nanomolar range. This finding opens new avenues for the development of enzyme-targeted therapies, particularly in the treatment of inflammatory and oncological diseases.
Furthermore, the compound's utility extends to the field of chemical biology, where it has been employed as a fluorescent probe for imaging and tracking cellular processes. Researchers have utilized its boronate ester group to develop responsive probes that can detect reactive oxygen species (ROS) in live cells. A 2022 study in Chemical Communications showcased its ability to selectively bind to ROS, enabling real-time monitoring of oxidative stress in cancer cells. This application underscores its potential as a diagnostic tool in personalized medicine.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone. Recent research has focused on modifying its structure to enhance solubility and reduce off-target effects. For instance, a 2023 patent application disclosed novel derivatives with improved metabolic stability, paving the way for clinical translation. These advancements highlight the ongoing efforts to harness the full potential of this compound in drug development.
In conclusion, Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (CAS: 1562244-79-4) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in PROTACs, enzyme inhibition, and cellular imaging demonstrate its broad utility, while ongoing structural optimization efforts aim to address existing limitations. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing therapeutic and diagnostic technologies.
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